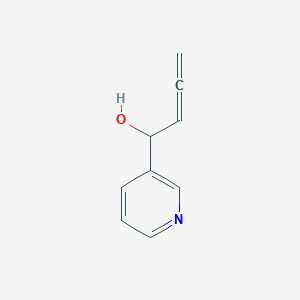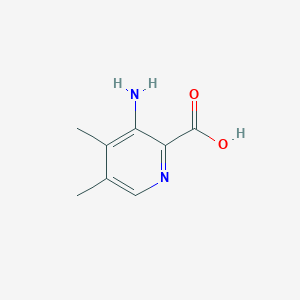
3-Amino-4,5-dimethylpyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4,5-dimethylpyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with amino, methyl, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5-dimethylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyridine derivative, followed by reduction and subsequent functional group transformations. For instance, starting from 2-chloro-3-nitropyridine, nucleophilic substitution with an amine, followed by reduction of the nitro group, can yield the desired amino derivative .
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary based on the desired scale and application of the compound.
化学反応の分析
Types of Reactions: 3-Amino-4,5-dimethylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid can produce alcohols or aldehydes.
科学的研究の応用
3-Amino-4,5-dimethylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 3-Amino-4,5-dimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: Compared to these similar compounds, 3-Amino-4,5-dimethylpyridine-2-carboxylic acid is unique due to the presence of both amino and methyl groups on the pyridine ring. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
特性
CAS番号 |
211318-92-2 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
3-amino-4,5-dimethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-10-7(8(11)12)6(9)5(4)2/h3H,9H2,1-2H3,(H,11,12) |
InChIキー |
DHZBRLCYBDMIKS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1C)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


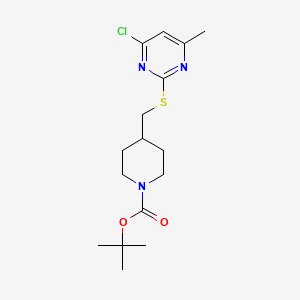
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid](/img/structure/B13960262.png)
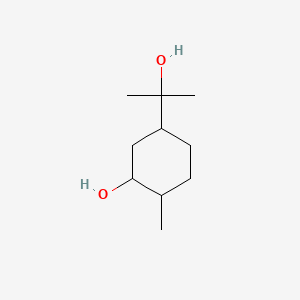


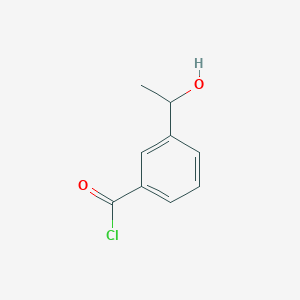
![cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13960306.png)
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13960313.png)
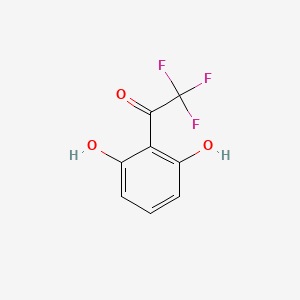
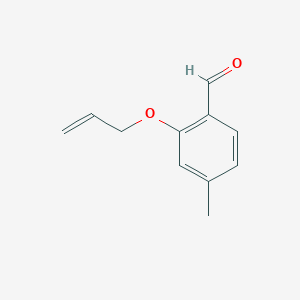

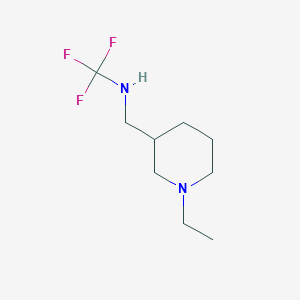
![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
